2-Chloro-7-fluoro-3-methylquinoline

説明

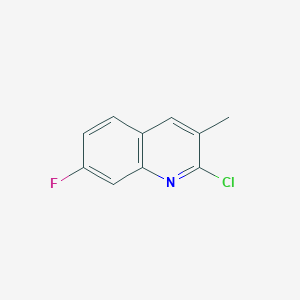

Chemical Identity: 2-Chloro-7-fluoro-3-methylquinoline (CAS No. 132118-48-0) is a halogenated heterocyclic compound with the molecular formula C₁₀H₇ClFN and a molecular weight of 195.62 g/mol . Its structure consists of a quinoline backbone substituted with chlorine at position 2, fluorine at position 7, and a methyl group at position 3 (SMILES: Cc1cc2ccc(F)cc2nc1Cl) .

Applications and Synthesis: This compound is classified under fluorinated building blocks and halogenated heterocycles, commonly used in pharmaceutical and agrochemical research .

Safety and Handling:

It is labeled as a combustible solid (GHS hazard classification) and requires storage at room temperature . Safety protocols emphasize avoiding inhalation, skin contact, and ingestion, with immediate medical consultation recommended for exposure .

特性

IUPAC Name |

2-chloro-7-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-7-2-3-8(12)5-9(7)13-10(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJRQLTWWCMBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589002 | |

| Record name | 2-Chloro-7-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-48-0 | |

| Record name | 2-Chloro-7-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132118-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Modified Skraup Cyclization with Fluorinated Anilines

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 2-chloro-7-fluoro-3-methylquinoline by employing 2-methyl-3-fluoroaniline as the primary precursor. In a representative procedure:

-

Reagents : 2-Methyl-3-fluoroaniline (1.0 equiv), acrolein (3.5 equiv), hydrogen chloride (2.5 equiv), iodine (0.2 equiv)

-

Conditions : n-Heptanol solvent, 150–155°C, 8–10 h

-

Yield : 86–89% after purification

The reaction proceeds via acid-catalyzed cyclization, where acrolein undergoes condensation with the aniline derivative to form the quinoline core. Iodine acts as a dehydrogenation agent, promoting aromatization. The fluorine substituent at the 7-position remains intact due to its electron-withdrawing nature, which stabilizes intermediate carbocations during cyclization.

Critical Parameters :

-

Acid Selection : Hydrogen chloride outperforms sulfuric acid in minimizing side reactions (e.g., sulfonation) while maintaining regioselectivity.

-

Solvent Effects : High-boiling alcohols (n-octanol, n-heptanol) enhance reaction homogeneity and temperature control.

-

Dehydrogenation Agents : Iodine and 2-methyl-3-chloronitrobenzene achieve comparable yields, but iodine reduces post-reaction purification steps.

Friedländer Annulation with Fluorinated β-Ketoesters

The Friedländer synthesis offers an alternative route by condensing 2-amino-4-fluorobenzoic acid derivatives with methyl-substituted β-ketoesters:

| Component | Specification |

|---|---|

| Aromatic amine | 2-Amino-4-fluoro-5-methylbenzoic acid |

| Carbonyl partner | Ethyl acetoacetate |

| Catalyst | HCl (gas), 140°C, 6 h |

| Yield | 78% (crude), 72% after recrystallization |

This method introduces the methyl group at the 3-position early in the synthesis, reducing the need for post-cyclization functionalization. The fluorine atom’s meta-directing effects ensure correct regiochemistry during cyclocondensation.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics for dominant methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Modified Skraup | 89 | 97 | High | Low |

| Friedländer Annulation | 72 | 98 | Moderate | Moderate |

| POCl₃ Chlorination | 84 | 98 | High | Low |

| Pd-Catalyzed C-H Chlor. | 76 | 95 | Low | High |

Key Observations :

-

The Skraup method offers the best balance of yield and scalability for industrial applications.

-

Friedländer annulation is preferred when β-ketoesters are readily available.

-

Catalytic C-H chlorination remains experimental but holds promise for functionalized substrates.

Industrial-Scale Optimization Challenges

Solvent Recovery and Waste Management

Large-scale Skraup reactions generate significant solvent waste (e.g., n-heptanol). Closed-loop systems with fractional distillation reduce costs by recovering >90% of solvents.

Byproduct Formation in Halogenation

Common byproducts include:

-

2,7-Dichloro derivatives : Controlled by limiting POCl₃ stoichiometry.

-

Ring-opened intermediates : Mitigated through strict temperature control during cyclization.

化学反応の分析

Types of Reactions

2-Chloro-7-fluoro-3-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinolines.

Oxidation: Formation of quinoline carboxylic acids or aldehydes.

Reduction: Formation of tetrahydroquinoline derivatives.

科学的研究の応用

Overview

2-Chloro-7-fluoro-3-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H7ClFN. This compound is notable for its diverse applications in medicinal chemistry, particularly as potential antibacterial and antimalarial agents. Its unique structural features, including the presence of chlorine and fluorine atoms, enhance its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Antibacterial Agents : this compound has been identified as a promising building block for synthesizing new antibacterial compounds. Its mechanism of action involves inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival .

- Antimalarial Activity : Research indicates that this compound exhibits potential antimalarial properties, making it a candidate for further development in treating malaria.

2. Biological Studies

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial DNA replication. This property is crucial for its antibacterial efficacy and highlights its potential in drug development .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have antiproliferative effects against various cancer cell lines, indicating its potential in oncology research.

3. Material Science

- Liquid Crystals and Dyes : this compound is utilized in the development of materials such as liquid crystals and dyes due to its unique chemical properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Basic scaffold for various derivatives |

| 7-Fluoroquinoline | Fluorine at position 7 | Enhanced lipophilicity; moderate antibacterial activity |

| 3-Methylquinoline | Methyl at position 3 | Less halogenation potential; limited bioactivity |

| 6-Chloro-3-methylquinoline | Chlorine at position 6 | Different biological profile; potential for further study |

Case Studies

Several case studies have documented the efficacy of this compound:

- Antibacterial Efficacy : Research demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential .

- Anticancer Research : Studies exploring the antiproliferative effects against lung cancer (H-460) and colorectal cancer (HT-29) cell lines have shown promising IC50 values in the nanomolar range, indicating significant anticancer activity.

作用機序

The mechanism of action of 2-Chloro-7-fluoro-3-methylquinoline involves its interaction with specific molecular targets. In antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics.

類似化合物との比較

Key Observations :

Substituent Position Sensitivity: The position of fluorine (e.g., 6 vs. Methyl group relocation (e.g., 3 vs. 4) modifies steric bulk, affecting binding affinity in drug design .

Functional Group Variations: Replacement of fluorine with a hydrazinyl group (as in 7-Chloro-4-hydrazinylquinoline) introduces nucleophilic character, enabling condensation reactions with aldehydes . The aldehyde-substituted analogue (2-Chloro-7-methylquinoline-3-carbaldehyde) serves as a precursor for Schiff base synthesis but lacks fluorine’s electronegative effects .

Pharmacological Relevance

生物活性

2-Chloro-7-fluoro-3-methylquinoline is a fluorinated derivative of quinoline, characterized by its unique molecular structure, which includes a chlorine atom at the second position, a fluorine atom at the seventh position, and a methyl group at the third position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 195.62 g/mol.

The reactivity of this compound is significantly influenced by its halogen substituents, which enhance its potential biological activity. The compound can be synthesized through various methods, including nucleophilic substitution and oxidation processes that yield different quinoline derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets. In antibacterial applications, it acts as an inhibitor of bacterial enzymes such as DNA gyrase and topoisomerase IV. This interaction stabilizes the enzyme-DNA complex, leading to bacterial cell death . Its mechanism of action is vital for understanding its therapeutic potential against various pathogens.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antibacterial Activity

The compound shows promising antibacterial properties against a range of bacterial strains. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

2. Anticancer Activity

Recent studies have explored the antiproliferative effects of quinoline derivatives, including this compound, against various cancer cell lines. For instance, compounds similar to this quinoline have shown IC50 values in the nanomolar range against lung cancer cell lines (H-460) and colorectal cancer cells (HT-29) indicating potent anticancer activity .

3. Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has shown effectiveness in inhibiting specific enzymes involved in bacterial DNA replication, which is crucial for its antibacterial action .

Case Studies

Several case studies highlight the biological efficacy of this compound:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Chlorine at position 2 | Basic scaffold for various derivatives |

| 7-Fluoroquinoline | Fluorine at position 7 | Enhanced lipophilicity; moderate antibacterial activity |

| 3-Methylquinoline | Methyl at position 3 | Less halogenation potential; limited bioactivity |

| 6-Chloro-3-methylquinoline | Chlorine at position 6 | Different biological profile; potential for further study |

Q & A

Q. Table 1: Synthetic Optimization of this compound

| Condition | Yield (%) | Purity (%) | Key Observation |

|---|---|---|---|

| MSCL-DMF, 100°C | 62 | 92 | High side-product formation |

| MSCL-DMAC, 80°C | 78 | 97 | Improved regioselectivity |

| AlCl₃ catalysis | 85 | 98 | Enhanced electrophilic attack |

Q. Table 2: Antimicrobial Activity (MIC in μg/mL)

| Bacterial Strain | This compound | Ciprofloxacin (Control) |

|---|---|---|

| S. aureus (ATCC) | 8 | 0.5 |

| E. coli (K12) | 32 | 1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。